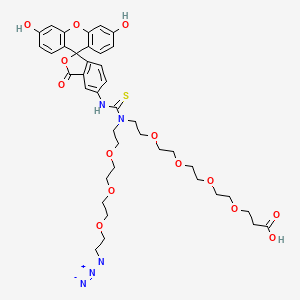

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N5O14S/c41-44-42-8-12-52-16-20-56-21-17-53-13-9-45(10-14-54-18-22-57-24-23-55-19-15-51-11-7-37(48)49)39(60)43-28-1-4-32-31(25-28)38(50)59-40(32)33-5-2-29(46)26-35(33)58-36-27-30(47)3-6-34(36)40/h1-6,25-27,46-47H,7-24H2,(H,43,60)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQKQKSBWTUJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N5O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional linker, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This versatile molecule is of significant interest in bioconjugation, proteomics, and drug discovery, particularly for its role in "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a heterobifunctional molecule that incorporates three key components: an azide (B81097) group for bioorthogonal conjugation, a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for covalent linkage to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.

Below is a summary of the key chemical properties for this compound and its closely related analogue, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2100306-72-5[1][2] |

| Molecular Formula | C40H49N5O14S[1] |

| Molecular Weight | 855.91 g/mol [1] |

| Purity | Typically ≥95% |

| Appearance | Pale yellow to yellow solid or oil |

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Chemical Properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

| Property | Value |

| CAS Number | 2100306-50-9[3] |

| Molecular Formula | C38H45N5O13S[3] |

| Molecular Weight | 811.9 g/mol [3] |

| Purity | Typically ≥98%[3] |

| Appearance | Pale yellow solid |

| Storage Conditions | -20°C, protected from light and moisture[3] |

Key Applications

The unique tripartite structure of this compound makes it a valuable tool in a variety of research and development applications:

-

Bioconjugation and Fluorescent Labeling: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The azide group can then be used for subsequent "click chemistry" reactions to attach the fluorescently labeled molecule to another molecule of interest containing a compatible alkyne or cyclooctyne (B158145) group. This allows for the specific and efficient fluorescent labeling of biomolecules.[4][5]

-

Click Chemistry: This molecule is a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are highly specific and can be performed in complex biological media, making them ideal for labeling biomolecules in vitro and on the surface of living cells.[4][6]

-

PROTAC Development: As a PROTAC linker, this compound can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The fluorescent properties of the linker can aid in the characterization and visualization of the resulting PROTAC molecule.[7]

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the use of this compound in bioconjugation and click chemistry.

Protocol 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule, such as a protein.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

-

Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in an appropriate buffer or water immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a suitable reaction vessel, combine the this compound stock solution with an activation buffer (e.g., MES buffer, pH 6.0).

-

Add a molar excess of EDC and NHS/sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized molecule (from Protocol 1) to a molecule containing a terminal alkyne.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the azide- and alkyne-containing molecules in a suitable solvent.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/t-butanol for TBTA, water for THPTA).

-

-

Click Reaction:

-

In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

-

Add the copper ligand to the reaction mixture, followed by the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours, or as needed for complete reaction. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting fluorescently labeled conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted starting materials.

-

Visualizations

The following diagrams illustrate the conceptual workflows for the application of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 2100306-72-5 [chemicalbook.com]

- 3. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Structure, Functionality, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of the bifunctional linker, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This reagent is a valuable tool in bioconjugation, chemical biology, and drug development, enabling the connection of molecules of interest with a fluorescent reporter group for visualization and detection.

Core Structure and Functional Groups

This compound is a heterobifunctional molecule that incorporates three key chemical entities: an azide (B81097) group, a fluorescein (B123965) dye, and a carboxylic acid, all connected through flexible polyethylene (B3416737) glycol (PEG) linkers.

Chemical Structure:

O=C(CCOCCOCCOCCOCCN(C(NC1=CC2=C(C=C1)C3(OC2=O)C4=C(C=C(O)C=C4)OC3=O)S)CCOCCOCCOCCN=[N+]=[N-])O

Key Functional Groups:

-

Azide Group (-N3): This functional group is paramount for "click chemistry," a set of biocompatible and highly efficient reactions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.[1] This allows for the specific and covalent attachment of the fluorescein probe to alkyne-modified biomolecules.

-

Fluorescein: A widely used and well-characterized green fluorescent dye. It serves as the reporter moiety in this molecule, enabling the detection and quantification of the labeled target through fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

-

Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation to primary amines (-NH2) present in biomolecules such as proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides. In the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), the carboxylic acid forms a stable amide bond.[2]

-

Polyethylene Glycol (PEG) Linkers (PEG3 and PEG4): The two PEG chains (one with three and the other with four ethylene (B1197577) glycol units) impart several advantageous properties. They increase the overall hydrophilicity and water solubility of the molecule and the resulting conjugate.[2] Furthermore, the flexible PEG linkers provide spatial separation between the conjugated biomolecule and the fluorescein dye, which can help to minimize steric hindrance and potential quenching of the fluorescence.

Quantitative Data

Precise quantitative data for this compound is not extensively published. However, data from structurally similar fluorescein-PEG derivatives provide a reliable estimate of its spectral properties.

| Property | Value (Estimated) | Source |

| Molecular Formula | C40H49N5O14S | |

| Molecular Weight | 855.91 g/mol | |

| CAS Number | 2100306-72-5 | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Quantum Yield | Not specified; typically high for fluorescein derivatives | |

| Extinction Coefficient | Not specified; typically high for fluorescein derivatives |

Experimental Protocols & Applications

The dual functionality of this compound allows for its use in a variety of bioconjugation strategies. The choice of protocol depends on the available functional groups on the target molecule.

Labeling of Alkyne-Modified Biomolecules via Click Chemistry (CuAAC)

This protocol is suitable for labeling biomolecules that have been metabolically, enzymatically, or synthetically functionalized with a terminal alkyne.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

This compound.

-

Copper(II) sulfate (B86663) (CuSO4).

-

Reducing agent (e.g., sodium ascorbate).

-

Copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) catalyst and minimize biomolecule damage.

-

Degassing equipment (optional but recommended).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

-

Prepare stock solutions of CuSO4, the copper ligand, and sodium ascorbate (B8700270) in water. The sodium ascorbate solution should be prepared fresh.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified biomolecule with a molar excess of this compound.

-

Add the copper ligand to the reaction mixture, followed by the CuSO4 solution.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature. Protect the reaction from light to prevent photobleaching of the fluorescein dye.

-

-

Purification:

-

Remove unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

-

Labeling of Amine-Containing Biomolecules via Amide Bond Formation

This protocol is designed for labeling biomolecules with accessible primary amines, such as proteins.

Materials:

-

Amine-containing biomolecule (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS.

-

Quenching buffer (e.g., Tris or glycine).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

-

Preparation of Stock Solutions:

-

Dissolve the amine-containing biomolecule in an amine-free buffer at a suitable concentration.

-

Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer or water.

-

-

Activation of Carboxylic Acid:

-

In a separate tube, react this compound with a molar excess of EDC and NHS (or Sulfo-NHS) in an appropriate buffer (pH 4.5-7.2) for 15-30 minutes at room temperature to form the active NHS ester.

-

-

Conjugation Reaction:

-

Add the activated this compound to the solution of the amine-containing biomolecule. The reaction is most efficient at a pH of 7-8.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.

-

Purify the fluorescently labeled biomolecule from excess reagents using size-exclusion chromatography or dialysis.

-

Experimental Workflows and Visualizations

The versatility of this compound allows for its integration into various experimental workflows. Below are examples of its application in cellular imaging.

Workflow for Labeling and Imaging of Alkyne-Modified Cellular Proteins

This workflow outlines the steps for metabolically incorporating an alkyne-containing amino acid into newly synthesized proteins, followed by fluorescent labeling using this compound and subsequent imaging.

Logical Relationship of Functional Groups and Applications

This diagram illustrates the relationship between the functional groups of this compound and their primary applications in bioconjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its trifunctional nature allows for flexible conjugation strategies to fluorescently label a wide range of biomolecules. The incorporation of PEG linkers enhances its solubility and biocompatibility, making it suitable for applications in complex biological systems. This guide provides a foundational understanding of its structure, properties, and common experimental protocols to facilitate its effective use in research and development.

References

An In-depth Technical Guide to the Mechanism and Application of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its precisely engineered structure, featuring an azide (B81097) group for 'click' chemistry, a fluorescein (B123965) moiety for sensitive detection, and a carboxylic acid for amide bond formation, enables the versatile assembly of complex biomolecular architectures. The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and provide spatial separation between conjugated molecules. This guide elucidates the core mechanisms of action of this compound, provides detailed experimental protocols for its application, presents quantitative data, and visualizes key workflows and pathways to empower researchers in its effective utilization, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: A Trifunctional Approach to Bioconjugation

The "mechanism of action" of this compound is not biological but chemical, defined by the reactivity of its three key functional groups. This molecule acts as a versatile and flexible bridge, enabling the covalent linkage of different molecular entities.

-

Azide Group (N₃): This moiety is the linchpin for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction with terminal alkynes to form a stable 1,4-disubstituted triazole linkage. This reaction is highly efficient but requires a copper catalyst, which can have cytotoxic effects in living systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative to CuAAC that utilizes strained cyclooctynes (e.g., DBCO, BCN).[] The inherent ring strain of the cyclooctyne (B158145) drives the reaction with the azide, making it ideal for applications in live-cell imaging and in vivo studies.[]

-

-

Fluorescein Moiety: A widely used fluorophore that allows for the tracking and visualization of the molecule and its conjugates.[2] Its excitation and emission maxima are in the visible spectrum, making it compatible with standard fluorescence microscopy and detection instrumentation.[3] This fluorescent tag is invaluable for confirming conjugation, assessing cellular uptake, and visualizing the subcellular localization of the conjugated species.

-

Carboxylic Acid (-COOH): This functional group enables the conjugation to primary amines (-NH₂) through the formation of a stable amide bond.[2] This reaction typically requires activation with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.[2][4]

-

PEG Linkers (PEG3 and PEG4): The polyethylene glycol chains (with 3 and 4 ethylene (B1197577) glycol units, respectively) confer several advantageous properties. They increase the overall hydrophilicity and aqueous solubility of the molecule and its conjugates.[2] Furthermore, they act as flexible spacers, minimizing steric hindrance between the conjugated molecules and allowing them to adopt optimal conformations for biological activity.[5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₄₉N₅O₁₄S | [6] |

| Molecular Weight | 855.91 g/mol | [6] |

| CAS Number | 2100306-72-5 | [6] |

| Purity | Typically ≥95% | [3][7] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | |

| Fluorescein Excitation Max. | ~494 nm | |

| Fluorescein Emission Max. | ~517 nm | |

| Storage Conditions | -20°C, protect from light |

Key Applications and Signaling Pathways

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9]

The fluorescein tag on the linker allows for the visualization and tracking of the PROTAC molecule, providing insights into its cellular uptake, distribution, and engagement with the target protein.

Below is a diagram illustrating the general mechanism of PROTAC action.

References

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodamine Dye | Rhodamine | AxisPharm [axispharm.com]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. PEG-X-PEG - ADC Linkers | AxisPharm [axispharm.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, stability, and common applications of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This heterobifunctional molecule is a valuable tool in bioconjugation, chemical biology, and drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and fluorescent labeling for imaging applications.

Chemical Properties and Structure

This compound is a complex organic molecule that incorporates three key functional components: an azide (B81097) group for "click chemistry," a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for conjugation to amine-containing molecules. These components are linked by polyethylene (B3416737) glycol (PEG) spacers, which enhance solubility and provide flexibility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2100306-72-5 | [1][2][3] |

| Molecular Formula | C40H49N5O14S | [2] |

| Molecular Weight | 855.91 g/mol | [2] |

| Appearance | Orange/Yellow Solid | [4] |

| Excitation Maximum | ~494 nm | [5][6] |

| Emission Maximum | ~517 nm | [5][6] |

Solubility

The presence of the hydrophilic PEG chains significantly enhances the aqueous solubility of the molecule.[1][2][7][8][9][10] The fluorescein and the organic backbone contribute to its solubility in polar organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water / Aqueous Buffers | Soluble | The PEG chains impart hydrophilicity. Solubility may be pH-dependent due to the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of this type of molecule.[4] |

| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for solubilization.[5] |

| Dichloromethane (B109758) (DCM) | Soluble | Mentioned as a solvent for similar compounds.[5] |

| Ethanol | Soluble | Generally soluble in alcohols.[4] |

General Recommendation for Solubilization: It is recommended to first prepare a stock solution in a dry organic solvent such as DMSO or DMF. This stock solution can then be further diluted into aqueous buffers for subsequent experiments. It is advisable to test the solubility in the specific buffer system to be used, as high concentrations of salts or other components may affect solubility.

Stability

The stability of this compound is influenced by its three main functional groups: the azide, the fluorescein, and the PEG linker, as well as the overall molecular structure.

Table 3: Stability Profile of this compound

| Factor | Stability Considerations | Recommendations |

| pH | The fluorescence of the fluorescein moiety is pH-sensitive, with optimal and more stable fluorescence observed at pH values above 9.[11] At acidic pH (below 6), fluorescence intensity decreases significantly.[7][12] | For applications requiring fluorescence detection, maintain a basic pH if possible. Buffer systems should be chosen accordingly. |

| Light Exposure | Fluorescein is susceptible to photobleaching, especially upon prolonged exposure to intense light sources. | Protect solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to excitation light during fluorescence microscopy. |

| Temperature | The compound is generally stable at room temperature for short periods. For long-term storage, lower temperatures are recommended to prevent degradation of the azide and fluorescein components. The recommended storage temperature is -20°C.[4] | Store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |

| Chemical Compatibility | The azide group is highly reactive. It can be reduced by reducing agents (e.g., DTT, TCEP) and can react with certain metals.[13][14] Azides should not be mixed with halogenated solvents like dichloromethane or chloroform (B151607) under conditions that could lead to the formation of explosive di- or tri-azidomethane.[13] | Avoid strong reducing agents unless a specific reaction is intended. Use non-metallic spatulas and avoid contact with reactive metals.[13] |

Stability of the Azide Group: The azide group in this molecule is part of a larger organic structure with a high carbon-to-nitrogen ratio, which generally confers relative stability.[14][15][16] However, all azides should be handled with care as they are energetic functional groups.[13][14]

Experimental Protocols and Applications

This compound is a versatile reagent for various bioconjugation and labeling applications. Below are generalized protocols for its primary uses.

The terminal carboxylic acid can be coupled to primary amines on proteins, peptides, or other molecules using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

Protocol for EDC/NHS Coupling:

-

Dissolve Reagents: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS or MES buffer, pH 6.0-7.5).

-

Activation of Carboxylic Acid: In a separate tube, add a 1.5-fold molar excess of EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and a 1.5-fold molar excess of NHS (N-hydroxysuccinimide) to the dissolved this compound. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Conjugation: Add the activated linker solution to the amine-containing molecule. The molar ratio of the linker to the target molecule may need to be optimized but a 5- to 20-fold molar excess of the linker is a common starting point.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

The azide group can be used for covalent ligation to alkyne- or strained alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Generalized Protocol for CuAAC:

-

Prepare Reactants: Dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared in the previous step) in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

-

Prepare Catalysts: Prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

-

Reaction: To the mixture of reactants, add the copper(II) sulfate (B86663) (final concentration ~0.1-1 mM) and sodium ascorbate (B8700270) (final concentration ~1-5 mM). A copper-ligand such as TBTA can be added to stabilize the copper(I) catalyst.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescence imaging).

-

Purification: Purify the fluorescently labeled product to remove the catalyst and unreacted starting materials.

This molecule can serve as a fluorescent linker in the synthesis of PROTACs. A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The fluorescein moiety allows for the tracking and quantification of the PROTAC.

The synthesis would involve sequential conjugation of the target protein ligand and the E3 ligase ligand to the two ends of the this compound linker, using appropriate orthogonal chemistries.

Molecules labeled with this compound can be visualized in live or fixed cells using fluorescence microscopy.

Generalized Protocol for Live Cell Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

-

Labeling: Incubate the cells with the fluorescently labeled molecule of interest in a cell culture medium for a predetermined time and concentration. The optimal conditions will need to be determined empirically.

-

Washing: Gently wash the cells with a pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS) to remove the excess fluorescent probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation ~490 nm, Emission ~525 nm).[17]

Visualizations

Caption: Workflow for bioconjugation and cell imaging.

Caption: Role of the linker in a PROTAC mechanism.

References

- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Fluorescein-PEG-Azide, 2,000 MW | BroadPharm [broadpharm.com]

- 4. nanocs.net [nanocs.net]

- 5. Fluorescein-thiourea-PEG4-azide - Immunomart [immunomart.com]

- 6. Fluorescein-PEG4-azide, 1454662-54-4 | BroadPharm [broadpharm.com]

- 7. Fluorescein - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. purepeg.com [purepeg.com]

- 11. Effects of pH and Dissolved Ions on Fluorescence Intensity of Sodium Fluorescein [jstage.jst.go.jp]

- 12. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Organic azide - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Core Principles of Bioconjugation Utilizing PEGylated Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of PEGylation

In the realm of biopharmaceuticals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules—a process known as PEGylation—stands as a cornerstone technology for enhancing the therapeutic efficacy of proteins, peptides, and other biomolecules.[] This modification has revolutionized drug development by addressing inherent limitations of many biotherapeutics, such as rapid clearance, enzymatic degradation, and immunogenicity.[2][3] By strategically conjugating PEG to a biomolecule, researchers can significantly improve its pharmacokinetic and pharmacodynamic profile, leading to more stable, longer-lasting, and safer drugs.[][4]

This in-depth guide provides a comprehensive overview of the fundamental principles of bioconjugation using PEGylated compounds. It delves into the core chemistries, quantitative effects, and detailed experimental protocols, offering a valuable resource for professionals in drug development and biomedical research.

Core Concepts of PEGylation

PEG is a synthetic, hydrophilic, and biocompatible polymer that, when attached to a therapeutic agent, imparts several beneficial properties.[5] The primary goals of PEGylation are to increase the hydrodynamic size of the molecule and to shield it from the surrounding biological environment.[3]

Key Advantages of PEGylation:

-

Extended Circulation Half-Life: The increased size of the PEG-biomolecule conjugate reduces its rate of clearance by the kidneys, prolonging its presence in the bloodstream.[] For instance, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated counterpart.[2]

-

Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation, leading to increased stability in biological fluids.[]

-

Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic proteins or small molecules, making them more amenable to formulation and administration.[3]

-

Reduced Immunogenicity: The PEG "shield" can mask antigenic sites on the surface of proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[2]

Quantitative Impact of PEGylation

The effects of PEGylation are quantifiable and depend on factors such as the size and structure (linear vs. branched) of the PEG chain, the number of PEG molecules attached, and the specific site of conjugation.

| Property | Non-PEGylated Molecule | PEGylated Molecule | Fold Change/Improvement | Reference(s) |

| Circulation Half-Life | Varies (often short) | Significantly Increased | 5-10x (for Interferon-α) | [2] |

| Blood Concentration (1h p.i.) | 0.06 ± 0.01 % ID/g (for Proticles) | 0.23 ± 0.01 % ID/g (for PEG-Proticles) | ~3.8x | [6][7] |

| Renal Clearance | High | Reduced | Dependent on PEG size | [2] |

| Immunogenicity | Can be high | Significantly Reduced | Variable | [2] |

| Solubility | Variable (can be low) | Increased | Dependent on molecule | [3] |

| Biological Activity | 100% (baseline) | Can be reduced (e.g., 7% for 40 kDa PEG-Interferon) | Variable | [8] |

Table 1: Comparative Effects of PEGylation on Biomolecule Properties. This table summarizes the general quantitative impact of PEGylation on key pharmacokinetic and pharmacodynamic parameters. The specific degree of change is highly dependent on the biomolecule, the PEG reagent used, and the extent of PEGylation.

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG to a biomolecule is achieved through a variety of chemical strategies that target specific functional groups on the protein or peptide. The choice of chemistry is critical for controlling the site of PEGylation and preserving the biological activity of the molecule.

First-Generation vs. Second-Generation PEGylation

-

First-Generation PEGylation: This approach involves the random conjugation of PEG to available functional groups on the biomolecule, often leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.[3]

-

Second-Generation PEGylation: This strategy focuses on site-specific PEGylation, where PEG is attached to a predetermined site on the biomolecule. This approach yields a more homogeneous product with better-defined properties and is often preferred for therapeutic applications.[3]

Common PEGylation Chemistries

The selection of a PEGylation reagent is dictated by the available reactive functional groups on the target biomolecule.

| Functional Group on PEG | Target Residue(s) on Biomolecule | Resulting Linkage | pH Range | Key Features | Reference(s) |

| N-Hydroxysuccinimide (NHS) Ester | Lysine (ε-amino group), N-terminus (α-amino group) | Amide | 7.0 - 9.0 | Most common method for amine targeting; stable bond. | [2][9][10] |

| Maleimide | Cysteine (sulfhydryl group) | Thioether | 6.5 - 7.5 | Highly selective for thiols; stable bond. | [11] |

| Aldehyde | N-terminus (α-amino group), Lysine (ε-amino group) | Secondary Amine (after reduction) | ~5.0 | Can be selective for the N-terminus at lower pH. | [12] |

| Vinyl Sulfone | Cysteine (sulfhydryl group) | Thioether | ~8.0 | Reacts with thiols to form a stable linkage. | [10] |

| Hydrazide | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) | Hydrazone | Acidic (with EDC) | Requires activation of the carboxyl group. | [10] |

Table 2: Common PEGylation Reagents and Their Target Moieties. This table outlines the most frequently used reactive groups on PEG linkers, the amino acid residues they target, the resulting chemical bond, and the optimal pH conditions for the reaction.

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation reactions, purification, and characterization.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes a general procedure for conjugating an NHS-activated PEG to a protein.

Materials:

-

Protein to be PEGylated

-

NHS-activated PEG (e.g., mPEG-NHS)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free PBS buffer at a concentration of 1-10 mg/mL.[2][9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or desalting.[2]

-

PEG-NHS Solution Preparation: Immediately before use, warm the vial of PEG-NHS to room temperature.[2][13] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[2][14] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS solution to the protein solution with gentle mixing.[14][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][9]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][9][14] The optimal reaction time may vary depending on the protein.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).[2][14]

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a cysteine residue on a protein.

Materials:

-

Protein with an available cysteine residue

-

Maleimide-activated PEG (e.g., mPEG-Maleimide)

-

PBS buffer, pH 7.0 (thiol-free)

-

EDTA (optional, to prevent disulfide bond formation)

-

Size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer such as PBS, pH 7.0. If the protein has intermolecular disulfide bonds, a reducing agent like DTT may be needed, which must be subsequently removed before adding the maleimide-PEG.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.[11]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[11]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[11]

-

Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC).[11][16]

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common and effective method for separating PEGylated proteins from unreacted protein and excess PEG reagent based on their differences in size.[][17]

Materials:

-

SEC column with an appropriate molecular weight cutoff

-

HPLC or FPLC system

-

Mobile phase (e.g., PBS, pH 7.4)

-

PEGylated protein reaction mixture

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

-

Elution: Elute the sample with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein. The PEGylated protein will elute earlier than the unreacted protein due to its larger size.[17]

Protocol 4: Characterization of PEGylated Proteins

A. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to qualitatively assess the extent of PEGylation.

Procedure:

-

Prepare polyacrylamide gels of an appropriate percentage to resolve the native protein and its PEGylated forms.

-

Mix protein samples with LDS sample buffer and heat if necessary (some PEGylated proteins may not require heating).

-

Load the samples onto the gel and run the electrophoresis.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

A successful PEGylation will result in a new band or a smear at a higher apparent molecular weight than the unmodified protein.[18] The extent of the molecular weight shift is often greater than the actual mass of the attached PEG due to the hydrodynamic properties of the PEG chain.[19]

B. Mass Spectrometry (MS) Analysis: Mass spectrometry provides a more precise characterization of PEGylated proteins, allowing for the determination of the exact mass, the degree of PEGylation (number of attached PEG chains), and the identification of PEGylation sites.[20][21]

Procedure:

-

Sample Preparation: Prepare the PEGylated protein sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilution in a suitable solvent like methanol, which can improve spectral quality.[20][22]

-

Mass Analysis: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.[20]

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different PEGylated species present in the sample. This will reveal the distribution of mono-, di-, tri-, etc., PEGylated products.

-

Peptide Mapping (for site identification): To identify the specific sites of PEGylation, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The PEGylated peptides can then be identified by their characteristic mass shifts.[21]

Visualizing Key Processes in Bioconjugation

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the fundamental workflows and chemical reactions involved in PEGylation.

References

- 2. broadpharm.com [broadpharm.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 5. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]

- 6. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. idosi.org [idosi.org]

- 11. broadpharm.com [broadpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. Protocol for Protein PEGylation [jenkemusa.com]

- 16. researchgate.net [researchgate.net]

- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. enovatia.com [enovatia.com]

A Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and molecular imaging. This guide details its chemical properties, available suppliers, and step-by-step experimental protocols for its application in key biochemical reactions.

Introduction

This compound is a versatile chemical tool that incorporates a terminal azide (B81097) group, a fluorescein (B123965) fluorophore for detection, and a carboxylic acid moiety, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[3] The inclusion of a fluorescein dye enables straightforward tracking and quantification of the conjugated molecules.[3] The PEG linkers enhance water solubility and reduce steric hindrance, making this reagent ideal for a wide range of biological applications.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H49N5O14S | [1][4] |

| Molecular Weight | 855.91 g/mol | [1][4] |

| CAS Number | 2100306-72-5 | [1][4] |

| Appearance | (Not specified, typically a solid) | |

| Solubility | Soluble in DMSO and DMF | |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C, desiccated | [3] |

Supplier Information

Below is a list of suppliers for this compound and a closely related variant, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

| Supplier | Product Name | Catalog Number | CAS Number |

| MedChemExpress | This compound | HY-140546 | 2100306-72-5 |

| BLDpharm | This compound | BD139886 | 2100306-72-5 |

| BroadPharm | N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | BP-23566 | 2100306-50-9 |

| MedchemExpress | N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | HY-130768 | 2100306-50-9 |

| Precise PEG | N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | AG-7096 | 2100306-50-9 |

| Immunomart | N-(Azido-PEG3)-N-Fluorescein-PEG3-acid | HY-130768 | 2100306-50-9 |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation reactions.

Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety to a primary amine-containing biomolecule (e.g., a protein) using EDC/NHS chemistry.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

-

Incubate the reaction for 1-2 hours at room temperature to form the NHS ester.

-

-

Conjugation to the Biomolecule:

-

Add the freshly prepared NHS ester solution to the biomolecule solution at a 10- to 20-fold molar excess.

-

Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted reagents using a desalting column or dialysis equilibrated with an appropriate storage buffer.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (from Protocol 4.1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-containing molecule in DMSO to a stock concentration of 10 mM.

-

Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (500 mM in water, freshly prepared), and TBTA (50 mM in DMSO).

-

-

Click Reaction:

-

In a reaction tube, combine the azide-functionalized biomolecule with a 2- to 5-fold molar excess of the alkyne-containing molecule.

-

Add TBTA to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction with a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Azide-functionalized biomolecule (from Protocol 4.1)

-

DBCO- or BCN-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Prepare Stock Solution:

-

Dissolve the DBCO- or BCN-functionalized molecule in DMSO to a stock concentration of 10 mM.

-

-

SPAAC Reaction:

-

Add a 2- to 3-fold molar excess of the DBCO- or BCN-functionalized molecule to the azide-functionalized biomolecule solution.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted strained alkyne.

-

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a protein with a payload using this compound.

Conclusion

This compound is a powerful and versatile reagent for researchers in drug development, diagnostics, and fundamental biological research. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex bioconjugates. The protocols and information provided in this guide serve as a starting point for the successful application of this molecule in a variety of experimental contexts. As with any chemical reagent, optimization of reaction conditions may be necessary for specific applications.

References

In-depth Technical Guide: Safety Data for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

This guide provides a comprehensive overview of the safety data for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, a bifunctional molecule incorporating an azide (B81097) group for click chemistry, a fluorescein (B123965) moiety for detection, and a PEG linker for solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Safety and Hazard Information

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and related compounds provide a strong basis for safe handling protocols. The primary hazards are associated with the azide functional group and the potential for the compound to be harmful if swallowed.

Based on available information for similar compounds, this compound is classified with the following hazards[1]:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

-

Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

It is important to note that many suppliers of similar azido-PEG compounds do not classify them as hazardous substances[2][3]. However, given the presence of the azide group, caution is warranted. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific molecule[4].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its constituent parts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2100306-72-5 | [5] |

| Molecular Formula | C40H49N5O14S | [5] |

| Molecular Weight | 855.91 g/mol | [5] |

| Purity | >95% - 98% |

Table 2: Spectral Properties of Fluorescein Moiety

| Property | Value | Source |

| Excitation Maximum (λex) | ~495 nm | [6] |

| Emission Maximum (λem) | ~515 - 531 nm | [6] |

| Recommended Filter Set | Standard FITC/GFP | [6] |

| Fluorescence Quantum Yield (Φ) | High (~0.9) | [6] |

Experimental Protocols

The following protocols are based on best practices for handling azido-compounds, PEGylated molecules, and fluorescent dyes.

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use)[3][4].

-

Ventilation: Use in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols[2][3].

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is -20°C[2][4][7]. Containers that have been opened must be carefully resealed and kept upright to prevent leakage[4].

-

Moisture Sensitivity: Fluorescein derivatives can be moisture-sensitive. To prevent condensation, allow the vial to equilibrate to room temperature before opening[8].

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water. Do NOT induce vomiting[1][2].

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration[3][4].

-

In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing[3][4].

-

In Case of Eye Contact: Flush eyes with water as a precaution. Remove any contact lenses and continue flushing[1][3][4].

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1]. The generation of waste should be avoided or minimized wherever possible[9].

Visualized Safety Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

References

- 1. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid|MSDS [dcchemicals.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. nanocs.net [nanocs.net]

- 5. This compound | 2100306-72-5 [geneseqtools.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(Azido-PEG3)-N-Fluorescein-PEG3-acid, 2100306-50-9 | BroadPharm [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in complex biological environments. This copper-free click chemistry reaction offers high biocompatibility, making it ideal for applications in live-cell imaging, proteomics, and drug development.[1][2] "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" is a versatile fluorescent probe designed for SPAAC applications. It features a fluorescein (B123965) moiety for detection, an azide (B81097) group for reaction with strained alkynes, and a hydrophilic PEG linker to enhance solubility and minimize steric hindrance.[3][4][5] This document provides detailed application notes and protocols for the use of this probe in labeling biomolecules.

Product Information

| Property | Value | Reference |

| Product Name | This compound | [3][6] |

| Molecular Formula | C38H45N5O13S | [4][7] |

| Molecular Weight | 811.9 g/mol | [4][7] |

| Excitation Maximum (λex) | ~494 nm | [8] |

| Emission Maximum (λem) | ~517 nm | [8] |

| Reactive Groups | Azide (-N3), Carboxylic acid (-COOH) | [3][4][5] |

| Storage | Store at -20°C, protected from light and moisture. | [4] |

Principle of the Technology

The SPAAC reaction is a [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2] The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2] This reaction forms a stable triazole linkage, covalently attaching the fluorescein probe to the target biomolecule.

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications

This fluorescent probe is suitable for a wide range of applications, including:

-

Live-Cell Imaging: Visualize the localization and dynamics of azide-modified biomolecules in living cells.[9][10]

-

Protein Labeling: Covalently attach a fluorescent tag to proteins that have been metabolically or genetically engineered to contain a strained alkyne.

-

Glycoprotein (B1211001) and Glycan Analysis: Detect and visualize glycans that have been metabolically labeled with azide-containing sugars.[5][11][12]

-

Flow Cytometry: Quantify the extent of labeling in a cell population.

-

Fluorescence Microscopy: Observe the subcellular localization of labeled targets.

Experimental Protocols

Protocol 1: General Protein Labeling in Solution

This protocol describes the labeling of a purified protein that has been modified to contain a strained alkyne (e.g., DBCO or BCN).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store any unused stock solution at -20°C, protected from light.

-

Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

-

Labeling Reaction:

-

Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the specific cyclooctyne.

-

-

Purification:

-

Remove the unreacted fluorescent probe by size-exclusion chromatography or dialysis against the reaction buffer.

-

-

Analysis:

-

Confirm successful labeling by SDS-PAGE followed by in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of the target protein.

-

Quantify the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the fluorescein (at ~494 nm).

-

Protocol 2: Live-Cell Imaging of Metabolically Labeled Biomolecules

This protocol is for the fluorescent labeling of live cells that have incorporated an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar).

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Alkyne-containing metabolic precursor

-

Complete cell culture medium

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS) or other imaging buffer

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the alkyne-containing metabolic precursor for a sufficient period to allow for incorporation into the biomolecules of interest (typically 24-48 hours). The optimal concentration of the precursor should be determined experimentally to avoid cytotoxicity.

-

-

Preparation of Labeling Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined to maximize signal and minimize background.

-

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed PBS.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer to reduce background fluorescence.

-

Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).

-

Caption: A typical experimental workflow for live-cell imaging using SPAAC.

Quantitative Data and Considerations

| Parameter | Typical Values/Considerations | Reference |

| Second-Order Rate Constant (k2) | SPAAC reaction rates are dependent on the specific cyclooctyne used. For DBCO derivatives, k2 values are generally in the range of 1-2 M⁻¹s⁻¹. The rate can be significantly influenced by the electronic properties of both the azide and the cyclooctyne. | [13] |

| Quantum Yield (Φ) | The quantum yield of the resulting fluorescein-triazole conjugate can vary. Studies on similar fluorescein triazole derivatives have reported quantum yields in the range of 5-24%. | [8][14] |

| Signal-to-Noise Ratio (SNR) | Optimizing probe concentration, incubation time, and washing steps is crucial for achieving a high SNR. High background can result from non-specific binding of the probe. Using blocking agents like BSA and ensuring thorough washing can help improve the SNR. | [9][15] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Fluorescent Signal | - Inefficient metabolic incorporation of the alkyne.- Low concentration of the fluorescent probe.- Insufficient incubation time.- Photobleaching. | - Optimize the concentration and incubation time of the alkyne precursor.- Increase the concentration of the azide probe (titrate to find the optimum).- Increase the incubation time for the SPAAC reaction.- Minimize exposure to excitation light and use an anti-fade mounting medium if fixing cells.[4] |

| High Background Fluorescence | - Non-specific binding of the fluorescent probe.- Incomplete removal of excess probe. | - Decrease the concentration of the azide probe.- Increase the number and duration of washing steps after incubation.[4]- Include a blocking step (e.g., with BSA) before adding the probe, especially for fixed cells. |

| Cell Toxicity (in live-cell imaging) | - High concentration of the metabolic precursor.- High concentration of the fluorescent probe.- Phototoxicity from imaging. | - Determine the optimal, non-toxic concentration of the alkyne precursor through a dose-response experiment.- Reduce the concentration and/or incubation time of the azide probe.- Minimize the intensity and duration of light exposure during imaging.[16][17] |

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.biologists.com [journals.biologists.com]

Application Note: Amine Coupling of "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" to Antibodies for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of fluorescent probes to monoclonal antibodies (mAbs) is a fundamental technique for a wide array of applications, including immunoassays, flow cytometry, fluorescence microscopy, and the development of antibody-drug conjugates (ADCs). This document provides a detailed protocol for the amine coupling of a bifunctional, PEGylated fluorescein (B123965) derivative, "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid," to primary amines (e.g., lysine (B10760008) residues) on an antibody.

The featured molecule offers a terminal carboxylic acid for covalent linkage to antibodies via the highly efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility and pharmacokinetic properties of the resulting conjugate while potentially reducing non-specific binding.[1][2] Furthermore, the terminal azide (B81097) group provides a handle for subsequent "click chemistry" reactions, enabling the creation of multifunctional bioconjugates. This protocol focuses on the initial amine coupling step to generate a stable, fluorescently labeled antibody.

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by EDC and NHS, often referred to as carbodiimide (B86325) crosslinking.[3][4]

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of "this compound" to form a highly reactive but unstable O-acylisourea intermediate.[5]

-

Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments than the O-acylisourea intermediate.[5][6]

-

Conjugation to the Antibody: The NHS ester reacts efficiently with primary amine groups on the antibody (primarily on the side chains of lysine residues) to form a stable, covalent amide bond.[6]

This two-step approach provides greater control over the conjugation reaction and minimizes undesirable side reactions.[5]

Figure 1: Chemical reaction pathway for EDC/NHS-mediated amine coupling.

Materials and Reagents

| Reagent/Material | Specifications |

| Antibody | Purified, carrier-free (e.g., no BSA or glycine). Concentration of 2-10 mg/mL. |

| This compound | High purity (>95%). |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Molecular Weight: 191.7 g/mol . Store desiccated at -20°C. |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | NHS MW: 115.09 g/mol . Sulfo-NHS MW: 217.13 g/mol . Store desiccated at 4°C. Sulfo-NHS is recommended for fully aqueous reactions. |

| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Must be free of carboxyl and primary amine groups. |

| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Must be free of primary amine groups (e.g., Tris). |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5. |

| Solvent for Dye | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). |

| Purification System | Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter units (e.g., Amicon Ultra, 30-50 kDa MWCO). |

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation

This protocol separates the activation of the dye from the conjugation to the antibody, which can improve efficiency and reduce antibody cross-linking.

A. Preparation of Reagents

-

Antibody Preparation : If the antibody buffer contains primary amines (like Tris or glycine), it must be exchanged into the Coupling Buffer (PBS, pH 7.2-7.5). This can be done by dialysis or using a desalting column. Adjust the final concentration to 2-10 mg/mL.

-

Dye Solution : Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO or DMF.

-

EDC/NHS Solutions : Shortly before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly in water, so they should not be stored in solution.[5]

B. Activation of "this compound"

-

In a microcentrifuge tube, combine the required volume of the 10 mM dye solution with Activation Buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the dye solution. A molar excess is required to drive the reaction.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.

C. Conjugation to Antibody

-

Add the activated dye-NHS ester solution from step B3 to the prepared antibody solution. The reaction with primary amines on the antibody is most efficient at a pH of 7.2-8.0.[5]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

Quenching (Optional) : To stop the reaction, add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

Recommended Molar Ratios for Reaction Optimization:

| Component | Recommended Molar Excess (relative to Antibody) | Purpose |

| This compound | 5 to 20-fold | Drives the conjugation reaction to achieve the desired Degree of Labeling. |

| EDC | 1.5 to 2-fold excess over the dye | Activates the carboxyl groups on the dye. |

| NHS / Sulfo-NHS | 1.5 to 2-fold excess over the dye | Stabilizes the activated intermediate, forming the NHS ester. |

Note: These are starting recommendations. The optimal ratios may need to be determined empirically for each specific antibody and desired outcome.[7][8]

Protocol 2: Purification of the Antibody Conjugate

Purification is critical to remove unconjugated dye and reaction byproducts, which can interfere with downstream applications.

-

Prepare the SEC Column : Equilibrate a Sephadex G-25 desalting column with Coupling Buffer (PBS, pH 7.2-7.5) according to the manufacturer's instructions.

-

Load the Sample : Apply the quenched reaction mixture from Protocol 1 (Step C4) to the top of the column.

-

Elute the Conjugate : Elute the column with Coupling Buffer. The larger antibody conjugate will elute first, while the smaller, unconjugated dye and byproducts will be retained longer.

-

Collect Fractions : Collect the colored fractions corresponding to the labeled antibody. The first colored fraction is typically the desired product.

-

Alternative Purification : For smaller volumes, centrifugal filter units can be used. Wash the conjugate repeatedly with Coupling Buffer to remove low molecular weight impurities.

Protocol 3: Characterization of the Conjugate

The success of the conjugation is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.[9]

-

Measure Absorbance : Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength for fluorescein (~494 nm, Amax).

-